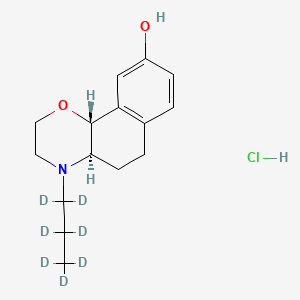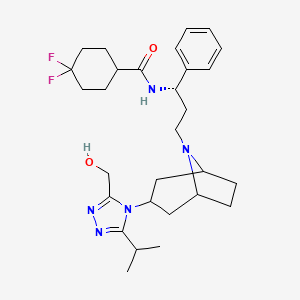
3-Hydroxymethyl Maraviroc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc, which is a chemokine receptor antagonist used in the treatment of CCR5-tropic HIV-1 infection. Maraviroc works by blocking the CCR5 receptor on the surface of certain human cells, preventing the HIV virus from entering these cells. The hydroxymethyl derivative is formed during the metabolic process and retains some of the biological activity of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Maraviroc typically involves the hydroxylation of Maraviroc. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.
化学反应分析
Types of Reactions: 3-Hydroxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxymethyl Maraviroc has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Maraviroc.
Biology: Investigated for its potential effects on cellular processes and interactions with other biomolecules.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Maraviroc, particularly in understanding its metabolic pathways and potential side effects.
Industry: Utilized in the development of new antiretroviral drugs and in the quality control of pharmaceutical formulations.
作用机制
The mechanism of action of 3-Hydroxymethyl Maraviroc is similar to that of Maraviroc. It acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV virus from binding to the receptor and entering the cells, thereby inhibiting viral replication. The compound interacts with the CCR5 receptor through a selective, slowly reversible antagonism, disrupting the interaction between the receptor and the HIV-1 gp120 protein.
相似化合物的比较
Maraviroc: The parent compound, used as an antiretroviral medication.
Leronlimab: Another CCR5 antagonist used in the treatment of HIV.
Fostemsavir: A CD4 attachment inhibitor used in the treatment of multidrug-resistant HIV.
Uniqueness: 3-Hydroxymethyl Maraviroc is unique due to its specific hydroxymethyl modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound’s metabolism, bioavailability, and interaction with the CCR5 receptor, potentially leading to differences in efficacy and safety compared to other similar compounds.
属性
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAXWUVUSZZECX-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675941 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217535-55-1 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
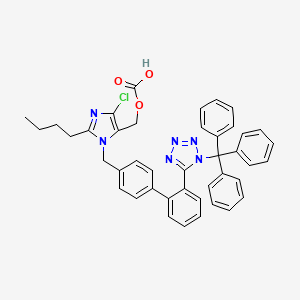

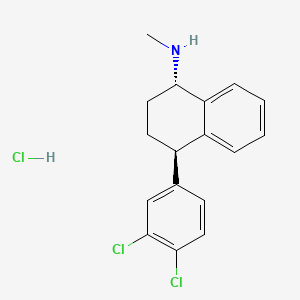
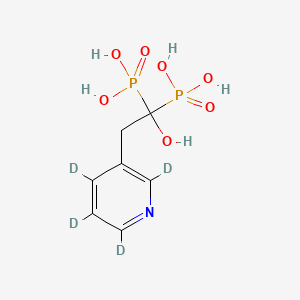
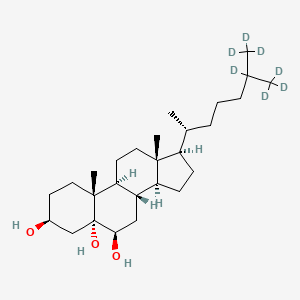
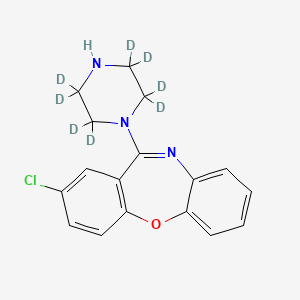
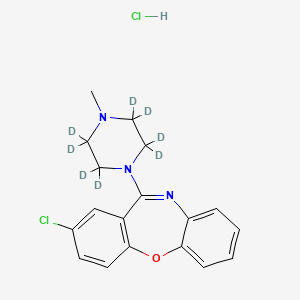
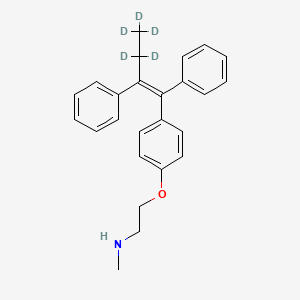
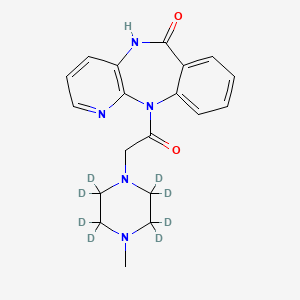
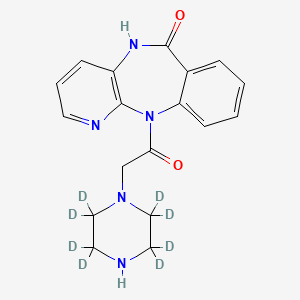
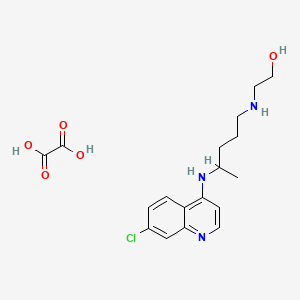
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
